2,2 Dibromo-1,1-biphenyl
Description
Significance of ortho-Substituted Biaryls in Organic Synthesis and Materials Science
Ortho-substituted biaryls are a pivotal structural motif in many areas of chemical science. nih.govnih.govacs.org Their specific substitution pattern often induces axial chirality, a type of stereoisomerism that is of great interest in the development of chiral ligands and organocatalysts. nih.govnih.gov These chiral biaryls are instrumental in asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. nih.gov
In materials science, the tailored steric and electronic properties of ortho-substituted biaryls are exploited in the design of advanced materials. nih.govrsc.org They form the core of many organic light-emitting diodes (OLEDs), liquid crystals, and functional polymers. mdpi.com The substitution at the ortho positions influences the dihedral angle between the two phenyl rings, which in turn affects the compound's conjugation, photophysical properties, and molecular packing in the solid state. iucr.org
Overview of Dihalogenated Biphenyls as Synthetic Hubs
Dihalogenated biphenyls serve as highly versatile intermediates in organic synthesis. The presence of two halogen atoms provides two reactive sites that can be sequentially or simultaneously functionalized through various cross-coupling reactions. bloomtechz.comresearchgate.net This allows for the construction of more complex, multi-substituted biphenyl (B1667301) systems. The differential reactivity of various halogens (e.g., iodine vs. bromine) can be exploited for selective, stepwise functionalization. researchgate.net These compounds are foundational for creating a diverse array of molecules, including pharmaceuticals, agrochemicals, and the building blocks for advanced materials. researchgate.netlibretexts.org
Scope of Academic Inquiry into 2,2'-Dibromo-1,1'-Biphenyl
2,2'-Dibromo-1,1'-biphenyl is a subject of significant academic interest due to its utility as a precursor in organic synthesis. bloomtechz.comjournalofinquiry.org Research has extensively focused on its role in forming carbazole (B46965) derivatives, which are important in materials science and medicinal chemistry. rsc.orgnih.gov Furthermore, its application in the synthesis of polycyclic aromatic hydrocarbons (PAHs) is an active area of investigation. southern.eduiupac.org The two bromine atoms in the 2 and 2' positions are strategically placed for intramolecular cyclization reactions, making this compound a key starting material for creating fused ring systems. bloomtechz.comnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C12H10Br2 |
|---|---|
Molecular Weight |
314.01 g/mol |
IUPAC Name |
6,6-dibromo-1-phenylcyclohexa-1,3-diene |
InChI |
InChI=1S/C12H10Br2/c13-12(14)9-5-4-8-11(12)10-6-2-1-3-7-10/h1-8H,9H2 |
InChI Key |
HEAZQMGMEKNTAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C(C1(Br)Br)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Dibromo 1,1 Biphenyl and Derivatives
Traditional Synthetic Pathways and Innovations
Classical methods for aryl-aryl bond formation have been refined over decades to improve yields and expand their applicability.
The Ullmann reaction, first reported by Fritz Ullmann and J. Bielecki in 1901, is a foundational method for the synthesis of symmetric biaryls through the copper-mediated coupling of two aryl halides. wikipedia.orgoperachem.com The traditional version of the reaction involves heating an aryl halide, such as 2-bromobenzene, with stoichiometric amounts of copper powder or a copper-bronze alloy at high temperatures. wikipedia.orgoperachem.com For instance, the classic synthesis of 2,2'-dinitrobiphenyl (B165474) was achieved by heating ortho-chloronitrobenzene with a copper-bronze alloy. wikipedia.org
Despite its historical significance, the classical Ullmann reaction is often hampered by harsh reaction conditions, the need for stoichiometric copper, and sometimes inconsistent yields. wikipedia.org Modern adaptations have focused on developing catalytic systems that operate under milder conditions. These innovations include the use of copper nanoparticles and the addition of ligands to the copper catalyst. wikipedia.orgnih.gov Ligands such as diketones and (2-pyridyl)acetone have been shown to facilitate the coupling, allowing for lower reaction temperatures and improved efficiency. nih.gov These advancements have renewed interest in the Ullmann coupling, providing more practical routes for industrial applications. wikipedia.org
| Parameter | Classical Ullmann Reaction | Modern Adaptations |
|---|---|---|
| Copper Reagent | Stoichiometric copper powder or bronze alloy wikipedia.orgoperachem.com | Catalytic copper sources (e.g., CuI, CuO-NPs) nih.govmdpi.com |
| Temperature | High temperatures (>200°C) operachem.com | Mild to moderate temperatures (often room temp. to ~120°C) mdpi.comacs.org |
| Additives | Often none, or in a solvent like nitrobenzene (B124822) operachem.com | Amine or diketone ligands to accelerate the reaction operachem.comnih.gov |
| Substrate Scope | Typically limited to electron-deficient aryl halides wikipedia.org | Broader scope, including less reactive aryl bromides and chlorides mdpi.com |
Lithiation followed by a quenching step provides a versatile route for the synthesis and functionalization of biphenyl (B1667301) derivatives. This process involves the treatment of a dihalo-biaryl compound with a strong organolithium base, such as n-butyllithium, to generate a highly reactive aryllithium intermediate. This intermediate can then be "quenched" with a suitable electrophile to introduce a new functional group. tandfonline.com
A pertinent example is the bis-silylation of 2,2'-dibromo-1,1'-binaphthyl, a structurally analogous compound. In this synthesis, the dibromo-starting material is treated with n-butyllithium at low temperatures, followed by the addition of a silyl (B83357) chloride (e.g., trimethylsilyl (B98337) chloride or dimethylphenylsilyl chloride) as the electrophile. researchgate.net This results in the substitution of the bromine atoms with silyl groups. researchgate.net The general applicability of this method is also demonstrated when reaction mixtures containing lithiated intermediates are quenched with a simple electrophile like saturated ammonium (B1175870) chloride to terminate the reaction. orgsyn.org This two-step sequence is a powerful tool for creating specifically functionalized biphenyl and binaphthyl systems.
Directed ortho-metalation (DoM) is a highly regioselective variation of lithiation. wikipedia.org In this strategy, a functional group on the aromatic ring, known as a directed metalation group (DMG), coordinates to the lithium atom of an alkyllithium reagent. wikipedia.orgacs.org This coordination directs the deprotonation step exclusively to the ortho position adjacent to the DMG, forming an ortho-lithiated species. wikipedia.org Common DMGs include amides, methoxy (B1213986) groups, and carbamates. wikipedia.orgacs.org
The resulting aryllithium intermediate can then react with various electrophiles to yield a 1,2-disubstituted aromatic product. acs.org This method offers a significant advantage over traditional electrophilic aromatic substitution, which often produces a mixture of ortho and para isomers. wikipedia.org While DoM is a powerful tool for constructing highly substituted aromatic systems, its application to the direct synthesis of 2,2'-dibromo-1,1'-biphenyl would be less straightforward than for its substituted derivatives. It is primarily used to build complexity onto an existing aromatic ring in a controlled manner.
Lithiation and Subsequent Quenching Reactions
Palladium-Catalyzed Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for their efficiency, mild conditions, and broad functional group tolerance.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate. libretexts.org This reaction is widely employed for the synthesis of biaryl compounds, including precursors to 2,2'-dibromo-1,1'-biphenyl. gre.ac.uk The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to release the biaryl product and regenerate the Pd(0) catalyst. libretexts.org
The synthesis of halogenated biphenyls using this method has been well-documented. For example, 2-diphenylphosphinoyl-2'-halogenated biphenyls have been synthesized by coupling 2-bromophenyl-diphenylphosphino oxide with 2-halogenated phenylboronic acids in the presence of a palladium catalyst. liv.ac.uk Similarly, substituted dihalobiphenyls can be formed, such as the synthesis of 2'-bromo-2-fluoro-5-nitro-1,1'-biphenyl from the coupling of 2-iodo-4-nitrofluorobenzene and a corresponding boronic acid. rsc.org The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction yield and scope.
| Aryl Halide | Boronic Acid/Ester | Catalyst System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-bromophenyl-diphenylphosphino oxide | 2-chlorophenylboronic acid | Pd(OAc)₂ / PPh₃ | K₃PO₄, Dioxane, 101°C | 2-chloro-2'-diphenylphosphinoyl-biphenyl | Excellent | liv.ac.uk |
| 2-bromophenyl-diphenylphosphino oxide | 2-fluorophenylboronic acid | Pd(OAc)₂ / PPh₃ | K₃PO₄, Dioxane, 101°C | 2-fluoro-2'-diphenylphosphinoyl-biphenyl | Excellent | liv.ac.uk |
| 2-iodo-4-nitrofluorobenzene | (2-bromophenyl)boronic acid | Pd catalyst / PPh₃ | Dioxane, reflux | 2'-bromo-2-fluoro-5-nitro-1,1'-biphenyl | 81% | rsc.org |
Beyond precursor formation, palladium-catalyzed couplings are also used to functionalize the 2,2'-dibromo-1,1'-biphenyl scaffold. The Negishi and Stille reactions are prominent examples.
The Negishi coupling involves the reaction of an organozinc reagent with an organohalide. rsc.org It is known for its high functional group tolerance and mild reaction conditions. orgsyn.org This method can be used to create unsymmetrical biaryls by reacting an aryl halide with an organozinc compound, catalyzed by a palladium or nickel complex. rsc.org
The Stille coupling utilizes an organotin reagent (stannane) to couple with an organohalide. organic-chemistry.org While effective, a significant drawback of the Stille reaction is the toxicity of the organotin compounds. orgsyn.orgorganic-chemistry.org Like other cross-coupling reactions, the mechanism proceeds through an oxidative addition, transmetalation, and reductive elimination cycle. rsc.org The Stille coupling has a broad substrate scope but may require more stringent conditions, such as prolonged heating, compared to Suzuki or Negishi couplings. orgsyn.org Both methods provide powerful tools for the further chemical modification of the 2,2'-dibromo-1,1'-biphenyl core structure.
C-Br Bond Activation and Functionalization via Palladium Catalysis
The activation and functionalization of the carbon-bromine (C-Br) bond in 2,2'-dibromo-1,1'-biphenyl using palladium catalysis is a potent strategy for creating more complex molecular architectures. Palladium catalysts are instrumental in facilitating cross-coupling reactions where the bromine atoms are substituted with other functional groups.
Research has demonstrated that the reactivity and selectivity of these reactions can be influenced by the choice of phosphine (B1218219) ligands attached to the palladium center. For instance, in competitive intramolecular Suzuki-Miyaura coupling reactions of a related dibromo sulfoxide, the use of unhindered phosphines like triphenylphosphine (B44618) leads to the selective replacement of the bromine bond on an sp³-hybridized carbon. Conversely, employing hindered phosphine ligands such as P(o-tol)₃ or P(1-naphthyl)₃ reverses this selectivity, favoring the cross-coupling at the C(sp²)-Br bond. researchgate.net This highlights the tunability of palladium-catalyzed reactions for selective functionalization.
Furthermore, palladium-catalyzed C-H bond functionalization, assisted by a silver(I) co-catalyst, has been successfully used to introduce a diphenylphosphoryl group onto the biphenyl scaffold, starting from an N-([1,1'-biphenyl]-2-yl)benzamide derivative. researchgate.net This method represents an atom-economical approach to building complex molecules. Palladium catalysis is also crucial in the synthesis of carbazoles from 2,2'-biphenyldiols, where palladium complexes with specific phosphine ligands like Xantphos effectively catalyze the double N-arylation of primary amines.
The activation of C-Br bonds by palladium catalysts generally becomes more favorable as the halogen atom gets larger (from F to I). ru.nl This is attributed to a less destabilizing activation strain due to a weaker C-X bond and a more stabilizing electrostatic interaction between the catalyst and the substrate. ru.nl
Table 1: Examples of Palladium-Catalyzed Functionalization of Biphenyl Derivatives
| Starting Material | Catalyst/Reagents | Product | Reaction Type | Ref |
|---|---|---|---|---|
| N-([1,1'-biphenyl]-2-yl)-2,3,4,5,6-pentafluorobenzamide | Palladium catalyst, Ag(I) co-catalyst, diphenylphosphine (B32561) oxide | N-(2'-(diphenylphosphoryl)-[1,1'-biphenyl]-2-yl)-2,3,4,5,6-pentafluorobenzamide | C-H Phosphination | researchgate.net |
| 2,2'-Biphenylylene ditriflates | Pd complex with Xantphos, primary amines | Multisubstituted carbazoles | Double N-Arylation | acs.org |
| 2-Halobiaryls | Palladium catalyst, Isocyanides | Phenanthridine derivatives | Cyclocoupling via C-H activation | acs.org |
| N-(alkyl)pyrimidin-2-amines | Palladium catalyst, aryl halides/alkenes | C5-arylated/olefinated 2-aminopyrimidines | Remote C-H functionalization | rsc.org |
Electrochemical Synthesis Methods and Mechanistic Insights
Electrochemical methods offer a mild and often safer alternative for the synthesis of complex molecules derived from 2,2'-dibromo-1,1'-biphenyl. A notable application is the synthesis of cyclic biaryl λ³-bromanes through the direct anodic oxidation of 2,2'-dibromo-1,1'-biphenyls. beilstein-journals.orgnih.govbeilstein-archives.orgnih.govbeilstein-archives.org This approach avoids the use of hazardous diazonium salts, which are traditionally employed for this transformation. beilstein-journals.org
The mechanism involves the anodic oxidation of the aryl bromide to generate a mono-λ³-bromane intermediate. nih.govbeilstein-archives.org This key intermediate then undergoes a cyclization event. The presence of stabilizing groups, such as ethoxycarbonyl groups ortho to the bromine atoms, is crucial for the success of this electrochemical oxidation, as they help to stabilize the formed Br(III) species. nih.govbeilstein-archives.org Cyclic voltammetry is a key technique used to study the electrochemical behavior and elucidate the reaction mechanism. nih.govbeilstein-archives.org
Table 2: Electrochemical Synthesis of Cyclic Biaryl λ³-Bromanes
| Starting Material | Method | Key Features | Product | Ref |
|---|---|---|---|---|
| Symmetrically and non-symmetrically substituted 2,2'-dibromo-1,1'-biphenyls | Direct anodic oxidation | Mild conditions, avoids hazardous diazonium salts, requires stabilizing ester groups | Cyclic biaryl λ³-bromanes | beilstein-journals.orgnih.govbeilstein-archives.org |
Green Chemistry Principles in 2,2'-Dibromo-1,1'-Biphenyl Synthesis
The application of green chemistry principles to the synthesis of 2,2'-dibromo-1,1'-biphenyl and its derivatives aims to create more sustainable and environmentally friendly chemical processes. sigmaaldrich.comrroij.com These principles focus on various aspects of a chemical reaction, from the choice of starting materials to the final product and waste generated. rroij.com
Atom economy, a concept developed by Barry Trost, is a central tenet of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. acs.orgwikipedia.org A high atom economy indicates that less waste is generated. acs.orgwikipedia.org In the context of 2,2'-dibromo-1,1'-biphenyl synthesis, this principle encourages the design of reactions that maximize the incorporation of all starting materials into the biphenyl structure. jocpr.com
For instance, addition and rearrangement reactions inherently have 100% atom economy as all reactant atoms are incorporated into the product. scranton.edu In contrast, substitution and elimination reactions often have lower atom economies due to the formation of byproducts. wikipedia.org The goal is to design synthetic routes that avoid the formation of unwanted byproducts, thereby reducing waste and the associated environmental and economic costs of disposal. acs.orgwikipedia.org
Traditional organic synthesis often relies on volatile and sometimes toxic organic solvents. acs.org Green chemistry promotes the use of safer, more environmentally benign solvents or, ideally, solvent-free reaction conditions. sigmaaldrich.com Solvent-free approaches, such as grinding techniques, can offer significant advantages in terms of yield, selectivity, and simplicity of the reaction procedure, while also having high atom efficiency. jocpr.com
When solvents are necessary, the focus is on using greener alternatives to problematic solvents like dimethylformamide (DMF) and acetonitrile. acs.org Water, supercritical fluids, and ionic liquids are examples of more environmentally friendly reaction media. researchgate.net For example, the Suzuki coupling reaction, a key method for creating biphenyl structures, has been successfully carried out in water using specialized palladium catalysts. researchgate.net The use of bio-based solvents like "Cyrene" is also an emerging area of interest. acs.org
A key principle of green chemistry is to minimize the energy requirements of chemical processes, recognizing their environmental and economic impacts. acs.org This involves designing reactions that can be conducted at ambient temperature and pressure whenever possible. acs.orgchemcopilot.com
Microwave-assisted synthesis is one technique that can improve energy efficiency by rapidly heating the reaction mixture, often leading to shorter reaction times and cleaner products. athensjournals.gr The strategic use of catalysts can also lower the activation energy of a reaction, reducing the need for high temperatures and pressures. chemcopilot.com By assessing the energy inputs at each stage of a synthesis, chemists can identify and optimize energy-intensive steps to create more sustainable processes. chemcopilot.com
Solvent-Free or Environmentally Benign Solvent Approaches
Stereoselective and Enantioselective Synthetic Routes
The synthesis of specific stereoisomers, particularly enantiomers, of 2,2'-dibromo-1,1'-biphenyl derivatives is crucial, as different stereoisomers can have distinct biological activities and applications. This is especially relevant for atropisomers, which are stereoisomers arising from restricted rotation around a single bond, a common feature in substituted biphenyls. mdpi.com
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. One approach involves the copper-catalyzed enantioselective ring-opening of ortho,ortho'-dibromo substituted cyclic diaryliodonium salts with lithium iodide. researchgate.net This method yields optically active 2,2'-dibromo-6,6'-diiodo-1,1'-biphenyl, a versatile precursor for the synthesis of a range of functionalized axially chiral biphenyls. researchgate.net
Another strategy is the catalytic enantioselective O-alkylation of racemic 1-aryl-2-tetralones using a chiral quinidine-derived ammonium salt. nih.gov This dynamic kinetic resolution process allows for the synthesis of enantioenriched atropisomeric biaryls. nih.gov Biocatalysis, using enzymes like lipases, oxidases, and ketoreductases, also offers powerful methods for the enantioselective synthesis of atropisomers through processes like desymmetrization. acs.org
Table 3: Approaches to Stereoselective Synthesis of Biphenyl Derivatives
| Method | Catalyst/Reagent | Product Type | Key Feature | Ref |
|---|---|---|---|---|
| Copper-catalyzed ring-opening | Copper catalyst, lithium iodide | Optically active 2,2'-dibromo-6,6'-diiodo-1,1'-biphenyl | Enantioselective synthesis of a versatile chiral precursor | researchgate.net |
| Cation-directed O-alkylation | Chiral quinidine-derived ammonium salt | Enantioenriched atropisomeric biaryls | Dynamic kinetic resolution | nih.gov |
| Biocatalytic desymmetrization | Lipases, oxidases, ketoreductases | Enantiomerically enriched atropisomeric diaryl ethers and biphenyls | High enantioselectivity under mild conditions | acs.org |
Control of Axial Chirality in ortho,ortho'-Disubstituted Biphenyls
Axial chirality in biphenyl compounds is a direct consequence of hindered rotation around the aryl-aryl single bond. For the chirality to be stable at room temperature, the rotational barrier must be sufficiently high to prevent the interconversion of the enantiomers, known as atropisomers. rsc.org This barrier is critically dependent on the size and number of substituents located at the ortho positions (2, 2', 6, and 6'). rsc.org In the case of 2,2'-disubstituted biphenyls, the steric clash between the ortho groups forces the two phenyl rings to adopt a non-planar conformation, creating a stereogenic axis.
The control of this axial chirality during synthesis is a central theme in atroposelective synthesis. Strategies to achieve this control can be broadly categorized:
Direct Asymmetric Cross-Coupling: This is the most direct method, where the chiral axis is formed in an enantioselective C-C bond-forming reaction. This requires highly efficient catalysts capable of discriminating between the two enantiotopic faces of the prochiral substrates. rsc.org
Desymmetrization of Prochiral Biphenyls: This approach starts with a symmetrical, achiral biphenyl that has two identical ortho substituents on one or both rings. A chiral reagent or catalyst then selectively modifies one of these groups, breaking the symmetry and inducing chirality. rsc.orgrsc.org For example, the enantioselective electrophilic bromination of a dihydroxybiphenyl using a chiral phosphoric acid (CPA) catalyst and N-bromophthalimide (NBP) can produce a monobrominated, axially chiral product with high enantioselectivity. rsc.org
Kinetic Resolution: In this method, a racemic mixture of a chiral biphenyl is subjected to a reaction with a chiral catalyst or reagent that reacts at a different rate with each of the two enantiomers. This allows for the separation of the less reactive enantiomer.
The stability of the resulting atropisomers is paramount. Research has shown that introducing intramolecular hydrogen bonds can act as a stabilizing factor, further locking the conformation. beilstein-journals.org The study of atropisomerism in various 2,2'-disubstituted biphenyl systems using techniques like NMR spectroscopy helps in understanding the rotational barriers and the factors influencing them. researchgate.net
Chiral Catalyst Development for Atroposelective Synthesis
The development of effective chiral catalysts is the cornerstone of modern atroposelective synthesis. These catalysts create a chiral environment that directs the formation of one atropisomer over the other. A wide array of catalyst systems have been explored and developed for the synthesis of axially chiral biphenyls and related structures. nih.gov
Organocatalysts: Chiral organocatalysts, particularly chiral phosphoric acids (CPAs), have proven to be highly effective. beilstein-journals.orgnih.gov CPAs can act as Brønsted acids, activating substrates through hydrogen bonding. In the atroposelective bromination of dihydroxybiphenyls, the CPA catalyst organizes both the substrate and the brominating agent into a highly structured transition state, enabling efficient transfer of chirality. rsc.org Similarly, CPAs have been used to catalyze the formation of C-N chiral axes in the reaction of biarylamines with azodicarboxylates, yielding products with excellent enantiomeric purity. beilstein-journals.org N-heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for atroposelective reactions, including desymmetrization and annulation strategies to build axially chiral molecules. beilstein-journals.orgchemrxiv.orgacs.org
Metal-Based Catalysts: Transition metal complexes featuring chiral ligands are widely used for atroposelective cross-coupling reactions. rsc.org
Rhodium Catalysis: The group of You and co-workers has utilized rhodium catalysis for the efficient arylation of heterobiaryls. The use of a TADDOL-derived monodentate phosphonite as the chiral ligand was crucial for achieving excellent enantioselectivities. rsc.org
Copper Catalysis: Gu and co-workers reported a highly atroposelective ring-opening reaction of bridged diaryliodonium salts. They employed cationic Cu(PyBOX)₂ complexes as catalysts to couple the salts with amines, affording axially chiral biaryl amino iodides with high yields and enantioselectivities. rsc.org
Palladium Catalysis: Palladium catalysts are extensively used in asymmetric C-H activation and cross-coupling reactions. Chiral Pd-sulfoxide-oxazoline complexes have been developed for atroposelective direct arylation, where steric congestion around the metal center enhances chirality transfer. rsc.org
The table below summarizes some of the catalyst systems developed for atroposelective synthesis of biaryls.
| Catalyst Type | Chiral Component | Reaction Type | Substrate Example | Finding | Reference |
| Organocatalyst | Chiral Phosphoric Acid (CPA) | Electrophilic Bromination | Dihydroxybiphenyl | Orchestrates a hydrogen-bonding network for high enantioselectivity. | rsc.org |
| Organocatalyst | N-Heterocyclic Carbene (NHC) | Desymmetrization | N-aryl maleimides | NHC-catalyzed reaction affords a range of axially chiral N-aryl succinimides. | beilstein-journals.org |
| Metal Catalyst | Rhodium / TADDOL-derived phosphonite | C-H Arylation | Heterobiaryls | TADDOL-derived ligand was optimal for achieving excellent enantioselectivities. | rsc.org |
| Metal Catalyst | Copper / PyBOX | Ring-opening of Iodonium Salts | Diaryliodonium salts | Efficient coupling with amines to afford axially chiral biaryl amino iodides. | rsc.org |
| Metal Catalyst | Palladium / Chiral Sulfoxide-Oxazoline | Direct Arylation | Biaryls | Steric congestion boosts chirality transfer but can lower reaction yield. | rsc.org |
The continuous development of novel chiral ligands and catalysts remains a vibrant area of research. Recently designed axially chiral cores like CYCNOL and BIPOL, which have adjustable dihedral angles, offer new platforms for creating highly effective ligands and catalysts for a broad range of asymmetric transformations. nih.gov
Reactivity and Advanced Functionalization of 2,2 Dibromo 1,1 Biphenyl
Selective Halogen-Lithium Exchange and Derivatives
The selective functionalization of 2,2'-dibromo-1,1'-biphenyl can be effectively initiated through a halogen-lithium exchange reaction. This process allows for the replacement of one bromine atom with a lithium atom, creating a highly reactive aryllithium intermediate, (2-bromobiphenyl-2′-yl)lithium. d-nb.info However, in conventional batch reactors, the reaction of 2,2'-dibromobiphenyl (B83442) with one equivalent of an organolithium reagent, such as n-butyllithium, often yields a mixture of the desired monolithiated species, the dilithiated product, and unreacted starting material. d-nb.info
To overcome this lack of selectivity, microflow systems have been employed. d-nb.inforesearchgate.net The rapid mixing and precise temperature control inherent to microreactors suppress the formation of the dilithiated species, enabling the highly selective generation of the monolithiated intermediate. d-nb.info This reactive species can then be trapped with various electrophiles to yield a wide array of monosubstituted derivatives. This method provides a powerful tool for the modular construction of complex biaryl compounds. d-nb.infonih.gov
Table 1: Examples of Derivatives from Selective Monolithiation of 2,2'-Dibromo-1,1'-biphenyl
| Electrophile | Reagent Example | Product Type | Reference |
|---|---|---|---|
| Proton Source | Methanol (CH₃OH) | 2-Bromobiphenyl (B48390) | d-nb.info |
| Alkylating Agent | Iodomethane (CH₃I) | 2-Bromo-2'-methylbiphenyl | beilstein-journals.org |
| Carbonyl Source | N,N-Dimethylformamide (DMF) | 2-Bromo-2'-formylbiphenyl | escholarship.org |
| Phosphinating Agent | Chlorodiphenylphosphine (B86185) (ClPPh₂) | 2-Bromo-2'-(diphenylphosphino)biphenyl | nih.gov |
Sequential and Orthogonal Functionalization Strategies
The two bromine atoms on the 2,2'-dibromo-1,1'-biphenyl scaffold allow for stepwise or orthogonal functionalization, providing a pathway to unsymmetrically substituted biaryls. These compounds are significant substructures in pharmaceuticals, natural products, and functional organic materials. d-nb.info
Sequential functionalization can be achieved with high precision using integrated microflow systems. This technique involves the initial selective monolithiation and reaction with a first electrophile, followed by a second, different halogen-lithium exchange and quenching with a second electrophile. d-nb.inforesearchgate.net This allows for the controlled, stepwise introduction of two different functional groups onto the biphenyl (B1667301) backbone.
Orthogonal functionalization relies on the differential reactivity of the two carbon-bromine bonds. While the C-Br bonds in the parent compound are equivalent, the introduction of a first substituent alters the electronic and steric environment of the second, enabling selective subsequent reactions. nih.gov A related principle is seen in more complex systems, such as 2,2'-dibromo-6,6'-diiodo-1,1'-biphenyl, where the greater reactivity of the C-I bond allows for selective metalation and functionalization, leaving the C-Br bonds intact for later transformations. researchgate.net This highlights the power of using different halogens to achieve orthogonal reactivity on a biphenyl scaffold. researchgate.net
In an unsubstituted 2,2'-dibromo-1,1'-biphenyl molecule, the two bromine atoms are chemically equivalent. Therefore, a reaction like halogen-lithium exchange does not inherently favor one position over the other, which can lead to mixtures in bulk reactions. d-nb.info However, reactivity can be differentiated. In polybrominated biphenyls containing other substituents, the chemical environment around each bromine atom is distinct, leading to regioselective bromine-lithium exchange. nih.gov
Once a functional group is introduced onto the 2,2'-dibromo-1,1'-biphenyl core via a first reaction, the symmetry is broken. The new substituent electronically and sterically influences the remaining bromine atom, altering its reactivity relative to the original state. This induced differentiation is the key that enables selective sequential functionalization strategies, allowing the second bromine atom to be targeted with a different reagent or under different conditions. d-nb.infonih.gov
Formation of Polycyclic and Heterocyclic Systems
2,2'-Dibromo-1,1'-biphenyl is a valuable precursor for the synthesis of fused ring systems where the biphenyl unit becomes part of a larger, rigid structure. bloomtechz.com These reactions typically involve the formation of new bonds between the two phenyl rings, often by utilizing both bromine atoms.
Intramolecular cyclization reactions of 2,2'-dibromo-1,1'-biphenyl derivatives lead to the formation of a new ring connecting the two aryl units. One approach involves an intramolecular Ullmann-type coupling, which can merge the rings. bloomtechz.com Another strategy is the electrochemical oxidative cyclization of substituted 2,2'-dibromo-1,1'-biphenyls. This method uses anodic oxidation to generate a hypervalent bromine(III) intermediate that subsequently undergoes cyclization under mild conditions, avoiding the use of hazardous reagents like diazonium salts. beilstein-journals.org Furthermore, derivatives of 2,2'-dibromo-1,1'-biphenyl can be converted into aldehydes or ketones, which then undergo intramolecular cyclization promoted by reagents like potassium tert-butoxide to form phenanthrene (B1679779) structures. rsc.org
Annulation reactions using 2,2'-dibromo-1,1'-biphenyl are a powerful method for constructing specific five-membered heterocyclic rings fused to the biphenyl framework.
Carbazole (B46965) Derivatives: A highly efficient method for synthesizing polysubstituted carbazoles involves the copper(I)-catalyzed cross-coupling of 2,2'-dibromo-1,1'-biphenyl with various primary amines. nih.govrsc.orgnih.gov This one-pot reaction proceeds under relatively mild conditions and utilizes an inexpensive copper catalyst, making it a practical route to a diverse range of carbazole derivatives. nih.govnih.gov The process involves a sequential C-N bond formation, resulting in a fused heterocyclic system. nih.gov
Table 2: Synthesis of N-Substituted Carbazoles from 2,2'-Dibromo-1,1'-biphenyl and Primary Amines
| Primary Amine | Catalyst System | Base | Yield | Reference |
|---|---|---|---|---|
| Aniline | CuI / DMEDA | K₂CO₃ | 75% | nih.gov |
| Benzylamine | CuI / DMEDA | K₂CO₃ | 71% | nih.gov |
| 4-Methylaniline | CuI / DMEDA | K₂CO₃ | 76% | nih.gov |
| 4-Methoxyaniline | CuI / DMEDA | K₂CO₃ | 78% | nih.gov |
DMEDA = N,N'-Dimethylethylenediamine
Phosphole Derivatives: Dibenzophospholes, which are phosphorus analogues of fluorene (B118485), can be synthesized from 2,2'-dibromobiphenyl derivatives. A common strategy involves a double lithium-halogen exchange on a substituted 2,2'-dibromobiphenyl with butyllithium (B86547) to form a 2,2'-dilithiobiphenyl species. psu.edu This intermediate is then reacted with a phosphorus electrophile, such as dichloromorpholinophosphine. Subsequent oxidation and hydrolysis yield the corresponding 5-hydroxydibenzophosphole 5-oxide. psu.edu This method allows for the construction of the core phosphole ring structure, which is a valuable scaffold in materials science. psu.eduthieme-connect.com
Table 3: Synthesis of Dibenzophosphole Oxide from a 2,2'-Dibromobiphenyl Derivative
| Starting Material | Key Reagents | Product | Overall Yield | Reference |
|---|
Fluorene and its derivatives are important motifs in materials science. labxing.com While many syntheses start from 2-halobiphenyls, the principles can be extended from 2,2'-dibromo-1,1'-biphenyl. One strategy involves converting the dibromo compound into a precursor like 2,2'-dibromobenzophenone. This ketone can then undergo a double intramolecular electrophilic aromatic substitution in the presence of a strong acid, such as methanesulfonic acid, to form a spirobifluorene derivative, effectively creating two fluorene systems linked at the C9 position. acs.org Another conceptual approach involves the palladium-catalyzed reaction of 2-iodobiphenyls with a methylene (B1212753) source like dibromomethane (B42720) (CH₂Br₂), which proceeds through a dibenzopalladacyclopentadiene intermediate to form the fluorene core. labxing.comnih.gov This illustrates a pathway where a C1-bridge is installed to form the five-membered ring characteristic of the fluorene system.
Annulation Reactions for Carbazole and Phosphole Derivatives
Electrophilic and Nucleophilic Aromatic Substitution Patterning
The substitution patterns of the 2,2'-dibromo-1,1'-biphenyl core are governed by the interplay of the electronic and steric effects of the bromine atoms and the adjacent phenyl ring.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, the reactivity of the benzene (B151609) rings in 2,2'-dibromo-1,1'-biphenyl is significantly influenced by the existing substituents. Halogens, such as bromine, are deactivating yet ortho-, para-directing groups due to the combination of their electron-withdrawing inductive effect and electron-donating resonance effect. Concurrently, the second phenyl ring acts as an activating, ortho-, para-directing substituent.
This leads to a complex pattern of potential products. The bromine atoms direct incoming electrophiles to the C4/C4' and C6/C6' positions. The phenyl substituent on each ring directs to the ortho (C2'/C2) and para (C4'/C4) positions. The positions para to the biphenyl linkage (C4 and C4') are activated by the phenyl group and directed by the bromine atom, making them the most likely sites for electrophilic attack. The C6 and C6' positions are also activated, but are more sterically hindered.
While general principles of electrophilic substitution are well-established, specific experimental data on reactions like nitration or halogenation of unsubstituted 2,2'-dibromo-1,1'-biphenyl are not extensively detailed in surveyed literature. However, studies on related compounds, such as the nitration of other brominated biphenyls, often show substitution occurring at the positions activated by the phenyl group and ortho/para to the halogens. For instance, the nitration of biphenyl itself typically yields a mixture of 2-nitro and 4-nitro derivatives, and the presence of deactivating bromo groups is expected to further direct substitution away from their immediate vicinity.
Nucleophilic Aromatic Substitution (SNAr)
Generally, aryl halides are resistant to classical nucleophilic substitution (SN1 or SN2 mechanisms). organic-chemistry.org However, they can undergo nucleophilic aromatic substitution (SNAr), particularly when the aromatic ring is activated by strong electron-withdrawing groups. In the case of 2,2'-dibromo-1,1'-biphenyl, the absence of strong electron-withdrawing groups makes direct SNAr reactions with common nucleophiles like alkoxides or simple amines challenging under standard conditions.
Nevertheless, the bromine atoms can be replaced through metal-catalyzed processes that involve nucleophilic species. A notable example is the synthesis of polysubstituted carbazoles via a copper(I)-catalyzed cross-coupling reaction. nih.gov In this transformation, both primary aromatic and aliphatic amines act as nucleophiles in a one-pot, double C-N bond formation with 2,2'-dibromo-1,1'-biphenyl. This reaction, while proceeding through a catalytic cycle distinct from a simple SNAr mechanism, fundamentally involves the substitution of the bromine atoms by a nitrogen nucleophile to construct a new heterocyclic ring system. nih.gov The reaction is tolerant of various functional groups on the amine partner, though steric hindrance on ortho-substituted anilines can lead to lower yields. nih.gov
| Amine Nucleophile | Catalyst System | Base | Solvent | Temperature (°C) | Product (Carbazole Derivative) | Yield (%) | Reference |
| Aniline | CuI / DMEDA | K2CO3 | Toluene | 120 | 9-Phenyl-9H-carbazole | 71 | nih.gov |
| 4-Methylaniline | CuI / DMEDA | K2CO3 | Toluene | 120 | 9-(p-Tolyl)-9H-carbazole | 75 | nih.gov |
| 4-Methoxyaniline | CuI / DMEDA | K2CO3 | Toluene | 120 | 9-(4-Methoxyphenyl)-9H-carbazole | 65 | nih.gov |
| 2-Methylaniline | CuI / DMEDA | K2CO3 | Toluene | 120 | 9-(o-Tolyl)-9H-carbazole | 41 | nih.gov |
| Benzylamine | CuI / DMEDA | K2CO3 | Toluene | 120 | 9-Benzyl-9H-carbazole | 62 | nih.gov |
Table 1: Copper-Catalyzed Synthesis of Carbazoles from 2,2'-Dibromo-1,1'-biphenyl and Primary Amines.
Metal-Mediated and Catalytic Transformations Beyond Cross-Coupling
Beyond standard cross-coupling reactions, the C-Br bonds of 2,2'-dibromo-1,1'-biphenyl serve as handles for a range of more complex, often intramolecular, transformations to build fused ring systems. These reactions are crucial for synthesizing valuable scaffolds for materials science and medicinal chemistry.
Reductive Cyclization and Heterocycle Formation
One of the most powerful applications of 2,2'-dibromo-1,1'-biphenyl is its use as a precursor for various dibenzo-heterocycles through intramolecular cyclization. These reactions typically proceed via a di-metalated intermediate.
Synthesis of Dibenzosiloles (Silafluorenes): The treatment of 2,2'-dibromo-1,1'-biphenyl with a strong base like n-butyllithium (n-BuLi) at low temperatures results in a lithium-halogen exchange, forming the highly reactive 2,2'-dilithio-1,1'-biphenyl intermediate. This intermediate can be trapped with various electrophiles. Reaction with dichlorosilanes, such as dimethyldichlorosilane, leads to the formation of a five-membered silicon-containing ring, yielding 5,5-dimethyl-5H-dibenzosilole. nbinno.com This method provides a direct route to the silafluorene core, a building block for functional polymers and electronic materials. nbinno.com
Ullmann-Type Reactions: The Ullmann reaction, traditionally a copper-mediated homocoupling, can be applied to 2,2'-dibromo-1,1'-biphenyl in on-surface synthesis protocols. nih.govmdpi.com On a Cu(111) surface, thermal activation can lead to various products. However, recent studies have shown that photolytic activation of the C-Br bonds can achieve a highly selective intramolecular cyclization, leading to the formation of a single product, demonstrating a method to form thermally inaccessible compounds. nih.gov
Electrochemical Transformations
Anodic oxidation provides a modern, reagent-free approach to activate the C-Br bonds. The electrochemical oxidative cyclization of 2,2'-dibromo-1,1'-biphenyl derivatives has been developed to synthesize cyclic diaryl λ³-bromanes. This method avoids the use of hazardous reagents like diazonium salts, which are used in traditional syntheses. The reaction proceeds through the formation of a Br(III) species, which undergoes an intramolecular SNAr-type substitution to form the cyclic bromonium ion.
| Transformation Type | Reactant(s) | Key Reagents/Catalyst | Product | Application/Significance | Reference |
| Dibenzosilole Formation | 2,2'-Dibromo-1,1'-biphenyl, R2SiCl2 | n-BuLi | 5,5-Dialkyl/Diaryl-5H-dibenzosilole | Synthesis of silafluorenes for electronic materials | nbinno.com |
| On-Surface Cyclization | 2,2'-Dibromo-1,1'-biphenyl | Cu(111) surface, light (photolysis) | Fused polyaromatic structures | Atomically precise nanomaterial synthesis | nih.gov |
| Electrochemical Cyclization | Substituted 2,2'-Dibromo-1,1'-biphenyl | Anodic oxidation (glassy carbon electrode) | Cyclic diaryl λ³-bromane | Generation of aryne precursors under mild conditions |
Table 2: Examples of Metal-Mediated and Advanced Transformations of 2,2'-Dibromo-1,1'-biphenyl.
Advanced Spectroscopic and Structural Elucidation Methodologies
High-Resolution Nuclear Magnetic Resonance Spectroscopy Methodologies
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the solution-state structure and dynamic behavior of 2,2'-Dibromo-1,1'-biphenyl. The substitution pattern of this molecule gives rise to distinct spectral features that can be probed using a variety of NMR experiments.
Multi-Nuclear NMR for C-Br and Biphenyl (B1667301) Core Analysis
Multi-nuclear NMR, including ¹H and ¹³C NMR, provides foundational information about the chemical environment of each nucleus within the 2,2'-Dibromo-1,1'-biphenyl molecule.
In ¹H NMR spectroscopy, the eight aromatic protons would appear as a complex multiplet pattern in the aromatic region of the spectrum. Due to the symmetry of the molecule, only four unique proton signals are expected. The chemical shifts are influenced by the anisotropic effect of the adjacent phenyl ring and the electron-withdrawing nature of the bromine atoms.
¹³C NMR spectroscopy is crucial for analyzing the carbon framework. Six distinct signals are anticipated for the twelve carbon atoms. The carbons directly bonded to the bromine atoms (C2 and C2') are significantly influenced by the halogen's electronegativity and heavy atom effect, typically appearing at a characteristic chemical shift. The ipso-carbons (C1 and C1'), which form the biphenyl linkage, are also readily identifiable. The remaining aromatic carbons can be assigned based on their substitution and proximity to the bromine atoms. Although direct detection of bromine nuclei (⁷⁹Br and ⁸¹Br) is challenging due to their quadrupolar nature, which leads to very broad signals, their presence profoundly influences the ¹³C chemical shifts.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for 2,2'-Dibromo-1,1'-biphenyl in a non-polar solvent (e.g., CDCl₃).
| Atom | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons (H3/H3', H4/H4', H5/H5', H6/H6') | 7.20 - 7.80 | Multiplets |
| C1/C1' | 138 - 142 | Singlet |
| C2/C2' | 122 - 126 | Singlet |
| C3/C3' | 130 - 134 | Doublet (in ¹H-coupled spectrum) |
| C4/C4' | 127 - 131 | Doublet (in ¹H-coupled spectrum) |
| C5/C5' | 128 - 132 | Doublet (in ¹H-coupled spectrum) |
| C6/C6' | 126 - 130 | Doublet (in ¹H-coupled spectrum) |
Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.
Dynamic NMR Spectroscopy for Conformational Dynamics
The most significant structural feature of 2,2'-disubstituted biphenyls is atropisomerism, which arises from hindered rotation around the C1-C1' single bond. The bulky bromine atoms at the ortho positions (C2 and C2') create a high steric barrier, preventing free rotation and leading to the existence of stable, non-interconverting enantiomeric conformers at room temperature.
Dynamic NMR (DNMR) spectroscopy is the primary technique used to quantify the kinetics of this rotational process. chemrxiv.orgrsc.orgunibas.it By monitoring the NMR spectra at variable temperatures, the coalescence temperature—at which the signals for the two enantiomers merge—can be determined. This allows for the calculation of the free energy of activation (ΔG‡) for the rotational barrier. chemrxiv.orgunibas.it For 2,2'-dihalobiphenyls, these barriers are substantial. For instance, a related compound, 2-bromo-4,6-dimethoxyphenyl-BX, exhibits a rotational barrier of 18.6 kcal/mol. chemrxiv.org The barrier for 2,2'-Dibromo-1,1'-biphenyl is expected to be significant, rendering the atropisomers configurationally stable under normal conditions.
Two-Dimensional NMR Techniques for Connectivity
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This homonuclear experiment establishes the connectivity between adjacent protons. For 2,2'-Dibromo-1,1'-biphenyl, COSY spectra would show cross-peaks between H3-H4, H4-H5, and H5-H6, confirming the spin systems within each phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It is a powerful tool for assigning the carbon signals based on the previously assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. It is particularly useful for identifying quaternary carbons (like C1 and C2) by observing their correlations to nearby protons. For example, the C1 carbon would show correlations to protons H3 and H6.
Table 2: Illustrative HMBC Connectivity for 2,2'-Dibromo-1,1'-biphenyl.
| Carbon Atom | Correlates to Protons |
|---|---|
| C1 | H3, H6 |
| C2 | H3, H4 |
| C3 | H4, H5 |
| C4 | H3, H5, H6 |
| C5 | H4, H6 |
| C6 | H4, H5 |
Note: This table represents expected correlations and is used for illustrative purposes.
Vibrational Spectroscopy Approaches (FT-IR, Raman) for Conformational and Functional Group Analysis
C-H Vibrations: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern, typically appear in the 900-650 cm⁻¹ range.
C-C Vibrations: Aromatic C-C stretching vibrations within the phenyl rings give rise to a series of bands in the 1600-1400 cm⁻¹ region.
C-Br Vibrations: The C-Br stretching vibration is a key feature and is expected to appear as a strong band in the low-frequency region of the spectrum, typically between 700 and 500 cm⁻¹.
Raman spectroscopy complements FT-IR, as vibrations that are weak in the IR spectrum (such as the symmetric stretching of the biphenyl linkage) may be strong in the Raman spectrum.
Table 3: Predicted Characteristic Vibrational Frequencies for 2,2'-Dibromo-1,1'-biphenyl.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Medium |
| Aromatic C=C Stretch | 1610 - 1580 | Medium | Strong |
| Aromatic C=C Stretch | 1500 - 1400 | Medium-Strong | Medium |
| C-H Out-of-Plane Bend | 900 - 650 | Strong | Weak |
Mass Spectrometry Techniques for Molecular Structure and Fragmentation Pathways
Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation patterns of a molecule, which can provide valuable structural information. For 2,2'-Dibromo-1,1'-biphenyl (C₁₂H₈Br₂), the molecular weight is 312.00 g/mol . nist.govnist.gov
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) would be observed at m/z 312. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), the molecular ion region will show a characteristic isotopic pattern (M⁺˙, [M+2]⁺˙, [M+4]⁺˙) with relative intensities of approximately 1:2:1.
The fragmentation of the molecular ion is expected to proceed through several key pathways, analogous to those observed for other polyhalogenated biphenyls. cdnsciencepub.com
Loss of a Bromine Atom: Cleavage of a C-Br bond results in a [M-Br]⁺ fragment.
Loss of HBr: Elimination of a hydrogen bromide molecule leads to a [M-HBr]⁺˙ fragment.
Sequential Loss of Bromine: The [M-Br]⁺ fragment can lose the second bromine atom to form a [C₁₂H₈]⁺ fragment.
Biphenyl Cleavage: The C1-C1' bond can cleave, leading to ions such as [C₆H₄Br]⁺.
Table 4: Predicted Key Fragments in the Electron Ionization Mass Spectrum of 2,2'-Dibromo-1,1'-biphenyl.
| Fragment Ion | Formula | Predicted m/z |
|---|---|---|
| Molecular Ion | [C₁₂H₈Br₂]⁺˙ | 312/314/316 |
| Loss of Bromine | [C₁₂H₈Br]⁺ | 231/233 |
| Loss of HBr | [C₁₂H₇Br]⁺˙ | 230/232 |
| Biphenyl Cation | [C₁₂H₈]⁺˙ | 152 |
| Bromophenyl Cation | [C₆H₄Br]⁺ | 155/157 |
Note: m/z values are based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ⁸¹Br).
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. scivisionpub.com A crystal structure for 2,2'-Dibromo-1,1'-biphenyl has been deposited in the Cambridge Crystallographic Data Centre (CCDC), confirming its structural characterization in the solid phase. nih.gov
For 2,2'-disubstituted biphenyls, the most critical structural parameter is the dihedral angle (or torsional angle) between the two phenyl rings. This angle is a direct measure of the steric hindrance imposed by the ortho substituents. In the solid state, 2,2'-dihalobiphenyls typically adopt a syn conformation, where the halogen atoms are on the same side relative to the biphenyl axis. cdnsciencepub.com The magnitude of the dihedral angle increases with the size of the halogen substituent. For example, the dihedral angle is approximately 60° for 2,2'-difluorobiphenyl (B165479) and increases to about 74° for 2,2'-dichlorobiphenyl. scivisionpub.com Given that bromine is larger than chlorine, the dihedral angle for 2,2'-Dibromo-1,1'-biphenyl is expected to be even larger, likely in the range of 75-85°. This significant twist from planarity is a defining feature of its solid-state structure.
Table 5: Comparison of Dihedral Angles in 2,2'-Dihalobiphenyls.
| Compound | Halogen | Dihedral Angle (°) | Reference |
|---|---|---|---|
| 2,2'-Difluorobiphenyl | F | ~60 | scivisionpub.com |
| 2,2'-Dichlorobiphenyl | Cl | ~74 | scivisionpub.com |
| 2,2'-Dibromo-1,1'-biphenyl | Br | >74 (Estimated) | - |
Note: The dihedral angle is the angle between the planes of the two aromatic rings.
Analysis of Inter-ring Dihedral Angles and Conformations
The conformation of biphenyl and its derivatives is defined by the torsional or dihedral angle between the planes of the two phenyl rings. In 2,2'-Dibromo-1,1'-biphenyl, significant steric hindrance caused by the bulky bromine atoms at the ortho positions forces the phenyl rings out of a planar arrangement. This non-planar conformation is a critical determinant of the molecule's electronic and chemical properties.
The inter-ring dihedral angle in the gas phase has been investigated using photoelectron spectroscopy (PES). By correlating the difference between the first and fourth ionization energies (IE) with the dihedral angle established by electron diffraction for a series of substituted biphenyls, a thermally averaged dihedral angle can be estimated. cdnsciencepub.com For 2,2'-dihalobiphenyls, studies have shown that the dihedral angle generally increases with the size of the halogen substituents. cdnsciencepub.com For 2,2'-Dibromobiphenyl (B83442), this method provides insight into its twisted structure in the gaseous state. cdnsciencepub.com
In the solid state, X-ray diffraction studies on related di-ortho-substituted halogenated biphenyls show large dihedral angles; for instance, a dibromo-substituted biphenyl derivative was found to have a dihedral angle of 75º. scivisionpub.com Another related biphenolic dication salt exhibited a dihedral angle of 68.8(1)° in its crystal structure. rsc.org These large angles minimize the steric repulsion between the ortho substituents. libretexts.org
Computational methods, such as Density Functional Theory (DFT), are also employed to calculate the optimized geometry and predict the dihedral angle. For a series of di-ortho-substituted halogenated biphenyls, a calculated torsion angle around the C1-C7 bridging bond for a dibromo-substituted compound was 84.8º. scivisionpub.com
The conformation of 2,2'-dihalobiphenyls is not only defined by the angle of twist but also by the relative orientation of the substituents, leading to syn and anti conformers. Interestingly, for 2,2'-dihalobiphenyls, the near-syn conformation is predominantly observed in the gas phase and solid state. cdnsciencepub.com This preference is counterintuitive if only steric repulsion is considered and suggests the presence of an attractive non-bonding interaction between the halogen atoms. cdnsciencepub.com The rotation between these conformers must pass through a high-energy planar transition state, a process that is hindered by the large ortho groups. libretexts.org If the energy barrier to rotation is sufficiently high (typically 16 to 19 kcal/mole), stable rotational isomers, known as atropisomers, can be isolated. libretexts.org
| Compound | Method | Dihedral Angle (°) | Phase | Reference |
|---|---|---|---|---|
| 2,2'-Dihalobiphenyls (general trend) | Electron Diffraction / PES | Increases with halogen size | Gas | cdnsciencepub.com |
| Di-ortho-substituted dibromobiphenyl | X-ray Diffraction | 75 | Solid | scivisionpub.com |
| Di-ortho-substituted dibromobiphenyl | DFT Calculation | 84.8 | Gas (calculated) | scivisionpub.com |
| 6,6′-Dibromo-2,2′-biphenol dication | X-ray Diffraction | 68.8 | Solid | rsc.org |
Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing
Electronic spectroscopy, which includes UV-Visible absorption and fluorescence (photoluminescence) spectroscopy, provides valuable information about the electronic transitions and energy levels within a molecule. For 2,2'-Dibromo-1,1'-biphenyl, these techniques reveal how the non-planar structure affects its π-conjugated system.
The UV-Visible absorption spectrum of biphenyl compounds is characterized by transitions involving π-orbitals. The conformational freedom of the biphenyl skeleton, specifically the rotation around the central carbon-carbon single bond, leads to a range of possible conformations in solution, which can result in a broader absorption spectrum compared to more rigid, planar molecules like fluorene (B118485). chegg.com In 2,2'-Dibromo-1,1'-biphenyl, the large dihedral angle caused by the ortho-bromo substituents reduces the π-conjugation between the two phenyl rings. This disruption of planarity and conjugation typically results in a hypsochromic shift (blue shift) of the main absorption band compared to a hypothetical planar biphenyl.
While specific UV-Vis absorption maxima for 2,2'-Dibromo-1,1'-biphenyl are not extensively detailed in the provided context, it serves as a crucial intermediate in the synthesis of fluorescent materials. For instance, silafluorene derivatives synthesized using 2,2'-Dibromobiphenyl as a starting material exhibit fluorescence. koreascience.kr One such derivative, 1,1-dimethyl-1-silafluorene, shows an emission maximum at 351 nm when excited at 310 nm. koreascience.kr This demonstrates that the biphenyl moiety, even when incorporated into larger structures, forms the basis of the chromophore/fluorophore. Other complex derivatives, such as those used as fluorescent probes, also utilize the biphenyl core. jst.go.jp The study of these derivatives provides indirect insight into the electronic properties of the parent dibromobiphenyl structure.
| Derivative | Excitation Wavelength (nm) | Emission Maximum (nm) | Reference |
|---|---|---|---|
| 1,1-Dimethyl-1-silafluorene | 310 | 351 | koreascience.kr |
Photoelectron Spectroscopy for Ionization Energies and Electronic Configuration
Photoelectron spectroscopy (PES) is a powerful experimental technique used to determine the energies of electrons in molecules, providing direct insight into the electronic structure and molecular orbital (MO) energy levels. libretexts.org The technique involves irradiating a sample with high-energy photons (e.g., UV or X-rays) and measuring the kinetic energy of the ejected photoelectrons. ntu.edu.tw The ionization energy (IE) of an electron is the energy required to remove it from its orbital to a state of rest in a vacuum. libretexts.org According to Koopmans' theorem, the ionization energy is approximately equal to the negative of the orbital energy, providing a direct probe of the MO energy diagram. ntu.edu.tw
For 2,2'-Dibromo-1,1'-biphenyl, the gas-phase ionization energy has been determined using PES. The first ionization energy, corresponding to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO), is a key parameter reflecting the molecule's electron-donating ability. The NIST Chemistry WebBook reports a value of 8.40 ± 0.02 eV for this compound. nist.gov
Furthermore, PES can be used to study molecular conformation, as discussed in section 4.4.1. The energies of different π-molecular orbitals in biphenyls are sensitive to the dihedral angle between the rings. A study by Maier and Turner demonstrated that the difference in energy between the first and fourth π-electron ionization potentials (ΔIE = IE₄ - IE₁) correlates with the inter-ring dihedral angle. cdnsciencepub.comnist.gov This relationship arises because as the dihedral angle changes, the extent of π-orbital overlap between the rings is altered, which in turn affects the energies of the resulting molecular orbitals. This application showcases the utility of PES beyond simple energy level determination to probe the three-dimensional structure of molecules in the gas phase. cdnsciencepub.com
| Compound | Method | Ionization Energy (eV) | Reference |
|---|---|---|---|
| 2,2'-Dibromo-1,1'-biphenyl | Photoelectron Spectroscopy (PES) | 8.40 ± 0.02 | nist.gov |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. aablocks.com It is extensively used to study the properties of substituted biphenyls.
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For 2,2'-Dibromo-1,1'-biphenyl, the most critical geometric parameter is the dihedral angle (φ) between the two phenyl rings. Unlike unsubstituted biphenyl (B1667301), which has a ground-state dihedral angle of approximately 40-45°, the significant steric repulsion between the large bromine atoms at the ortho positions forces the phenyl rings to twist further apart.
DFT calculations using the B3LYP functional with the 6-311+G* basis set have shown that 2,2'-dihalogenated biphenyls (where the halogen is chlorine, bromine, or iodine) possess a single energy minimum with a highly twisted conformation. researchgate.net For this class of compounds, the calculated dihedral angles are in the range of 84.9° to 94.8°. researchgate.net This large twist minimizes the steric clash between the ortho-substituents. In contrast, 2,2'-difluorobiphenyl (B165479) is an exception, exhibiting a double minimum. researchgate.net
Beyond geometry, DFT is used to analyze the electronic structure. nih.gov Calculations provide insights into the distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, the band-gap, is a key determinant of the molecule's electronic and optical properties. For substituted biphenyls, the dihedral angle strongly influences the degree of π-conjugation between the rings; a larger twist angle reduces orbital overlap and conjugation.
| Compound | Calculated Dihedral Angle (φ) | Number of Energy Minima |
|---|---|---|
| 2,2'-Difluorobiphenyl | 57.9° and 128.9° | Double |
| 2,2'-Dichlorobiphenyl | ~85-95° (single value within range) | Single |
| 2,2'-Dibromobiphenyl (B83442) | ~85-95° (single value within range) | Single |
| 2,2'-Diiodobiphenyl | ~85-95° (single value within range) | Single |
Data sourced from studies on 2,2'-dihalogenated biphenyls. researchgate.net
The energy required to rotate around the central C-C bond can be mapped out by calculating a potential energy surface (PES). This is typically done by performing a series of constrained geometry optimizations where the C-C dihedral angle is fixed at various values, allowing all other geometric parameters to relax. The resulting plot of energy versus dihedral angle reveals the stable conformations (minima) and the transition states for rotation (maxima).
For 2,2'-Dibromo-1,1'-biphenyl, the PES shows a high energy barrier that hinders free rotation, leading to the existence of stable, non-superimposable mirror-image conformers (enantiomers). The height of this barrier determines the rate of racemization. DFT calculations are instrumental in quantifying these rotational barriers. rsc.org The barrier for a planar conformation (0° dihedral) is extremely high due to severe steric repulsion between the bromine atoms. researchgate.net A second, typically lower, barrier exists for a perpendicular conformation (90° dihedral). The combination of steric effects and electronic interactions, such as electrostatic repulsion and π-conjugation, shapes the potential energy curve. rsc.org
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in infrared (IR) and Raman spectra. nih.govresearchgate.net After obtaining the optimized geometry (an energy minimum on the PES), a frequency calculation is performed. The results provide a set of vibrational modes and their corresponding frequencies and intensities.
These theoretical spectra can be compared directly with experimental data. nih.gov Such comparisons are vital for validating the calculated molecular structure and for assigning specific spectral bands to particular molecular motions. Often, calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and solvent effects. To improve agreement, a common practice is to apply a scaling factor to the computed frequencies. nih.gov More advanced techniques, such as ab initio molecular dynamics (AIMD), can simulate spectra that inherently include anharmonic and temperature effects. comporgchem.com
Conformational Potential Energy Surfaces and Rotational Barriers
Ab Initio and Coupled-Cluster Methods for High-Level Studies
While DFT is widely used, for problems requiring very high accuracy, more sophisticated ab initio methods are employed. Methods like Møller-Plesset perturbation theory (MP2) and particularly coupled-cluster (CC) theory, such as CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations), are considered the "gold standard" for computational chemistry. chemrxiv.org
These methods provide a more rigorous treatment of electron correlation, which is the complex interaction between electrons. Calculating the rotational barrier of biphenyls has proven to be a challenging task where high accuracy is needed to correctly predict the relative heights of the planar and perpendicular transition states. chemrxiv.org Studies on unsubstituted biphenyl have shown that methods below the CCSD(T) level can struggle to reproduce experimental barrier heights accurately. chemrxiv.org Therefore, CCSD(T) calculations, often combined with large basis sets and extrapolations to the complete basis set (CBS) limit, are used to provide benchmark energies for the torsional potential of biphenyl systems, against which the performance of DFT functionals can be judged. chemrxiv.org
Molecular Dynamics Simulations for Conformational Mobility
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior and conformational mobility of molecules. Unlike static quantum chemical calculations that focus on stationary points on the PES, MD simulates the actual movement of atoms over time by solving Newton's equations of motion.
For 2,2'-Dibromo-1,1'-biphenyl, MD simulations can model the dynamics of the torsional rotation in different environments, such as in various solvents. A key component of MD is the force field, a set of parameters and equations that defines the potential energy of the system. To accurately model the hindered rotation in atropisomeric biphenyls, specialized force fields are often required. These can be developed by fitting the torsional parameters to high-quality potential energy surfaces generated from quantum mechanical calculations (DFT or higher levels).
MD simulations, often enhanced with techniques like umbrella sampling, can be used to compute the free energy profile of rotation (the potential of mean force) in solution. This allows for the investigation of how solvent molecules and counter-ions influence the rotational barrier and the relative stability of conformers.
Quantum Chemical Calculations of Reaction Mechanisms and Transition States
Quantum chemical methods, primarily DFT, are essential for elucidating the detailed pathways of chemical reactions. aablocks.com For 2,2'-Dibromo-1,1'-biphenyl, this can include investigating the mechanisms of its synthesis or its subsequent use as a building block in forming more complex molecules. For instance, it is used as a precursor in the synthesis of helical azaheptalenes via a Buchwald-Hartwig amination followed by a palladium-catalyzed C-C bond formation.
Computational studies of such reactions involve locating the transition state (TS) structures, which are the highest energy points along the reaction coordinate. aablocks.com By calculating the energies of the reactants, transition states, and products, an energy profile for the entire reaction can be constructed. This profile provides the activation energy, which is directly related to the reaction rate. These calculations offer invaluable atomistic insights into bond-breaking and bond-forming processes, the role of catalysts, and the origins of selectivity in chemical transformations. researchgate.net
Solvent Effects on Conformational Preferences via Computational Modeling
The conformation of 2,2'-Dibromo-1,1'-biphenyl, particularly the dihedral angle between the two phenyl rings, is not static and can be influenced by its surrounding environment. Computational modeling is a key method for understanding these solvent effects, which are critical for predicting the molecule's behavior in solution.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), are frequently employed to simulate the influence of a solvent without the high computational cost of modeling individual solvent molecules. mdpi.comresearchgate.net In this approach, the solvent is treated as a continuous medium with a specific dielectric constant (ε), and the solute molecule is placed within a cavity in this continuum. mdpi.comohio-state.edu The model calculates the electrostatic interactions between the solute and the polarized continuum, providing insights into how the solvent environment stabilizes or destabilizes different conformations. researchgate.netresearchgate.net
Theoretical studies on various biphenyl derivatives have shown that the solvent can alter conformational preferences. For instance, molecular dynamics simulations on fluorinated biphenyls in carbon tetrachloride (CCl4) have indicated that the solvent environment tends to promote a smaller inter-ring dihedral angle. This "solvent flattening effect" is correlated with changes in the molecular volume during rotation around the central C-C bond.
For 2,2'-Dibromo-1,1'-biphenyl, increasing the polarity of the solvent is generally expected to influence the dihedral angle and the energy barrier to rotation (racemization). Solvation can affect the molecule's dipole moment and polarizability, which in turn impacts the conformational energetics. osti.gov While detailed tables of dihedral angles for 2,2'-Dibromo-1,1'-biphenyl across a wide range of specific solvents are not extensively documented in foundational studies, the principles of continuum solvation models allow for the prediction of these effects. mdpi.comresearchgate.net Such calculations would typically involve geometry optimization of the molecule in the gas phase and in various solvent continua (e.g., hexane, chloroform, water) to determine the equilibrium dihedral angle in each environment.
Table 1: Computational Models for Analyzing Solvent Effects This table is for illustrative purposes to show the types of models used in this research area.
| Computational Model | Principle | Application to Conformational Analysis |
| Polarizable Continuum Model (PCM) | Treats the solvent as a continuous dielectric medium. | Calculates the electrostatic effect of the bulk solvent on the solute's geometry and energy, predicting changes in dihedral angles and rotational barriers. mdpi.comresearchgate.net |
| Explicit Solvent Models (e.g., with QM/MM) | Models individual solvent molecules around the solute. | Provides a detailed picture of specific solute-solvent interactions (e.g., hydrogen bonding) but is computationally more intensive. |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time. | Explores the dynamic range of conformations in a solvent, revealing how solvent molecules affect the solute's flexibility and average structure. |
Investigation of Non-Bonding Interactions and Their Influence on Conformation
The twisted, non-planar conformation of 2,2'-Dibromo-1,1'-biphenyl is a direct consequence of a delicate balance of non-covalent interactions within the molecule (intramolecular) and between molecules in the solid state (intermolecular). Computational methods are indispensable for visualizing and quantifying these weak forces, which include steric repulsion, van der Waals forces, and halogen bonding.
Table 2: Percentage Contribution of Intermolecular Contacts to the Hirshfeld Surface for a Representative di-ortho-Substituted Halogenated Biphenyl (Based on data for closely related di-ortho-substituted halogenated biphenyls)
| Interacting Atom Pair | Contribution to Hirshfeld Surface (%) | Type of Interaction |
| H...Br/Br...H | 37.5% | van der Waals / Weak Hydrogen Bond |
| H...H | Varies | van der Waals |
| C...H/H...C | Varies | van der Waals |
| Br...Br | Varies | Halogen Bonding / van der Waals |
Source: Adapted from findings on di-ortho-substituted halogenated biphenyls. scivisionpub.com
Non-Covalent Interaction (NCI) Plots are another visualization technique that helps in identifying and characterizing weak interactions. jussieu.fr Based on the electron density and its derivatives, NCI plots can distinguish between stabilizing interactions, like hydrogen bonds and halogen bonds, and destabilizing steric clashes. jussieu.frresearchgate.net For 2,2'-Dibromo-1,1'-biphenyl, an NCI plot would reveal repulsive steric interactions between the bromine atoms and the ortho-hydrogens on the opposing rings, which enforces the twisted geometry.
Halogen Bonding: A key non-covalent interaction relevant to this molecule is the potential for an intramolecular Br···Br halogen bond. Contrary to simple steric repulsion, halogen atoms can engage in attractive interactions. This is explained by the concept of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent C-Br bond, which can be attracted to a region of negative potential, such as the lone pair electrons of the other bromine atom. wiley-vch.deacs.org Theoretical studies on 2,2'-dihalogenated biphenyls suggest that such an attractive force can influence the conformational preference, favoring a near-syn arrangement over what would be expected from steric hindrance alone.
Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density to define atoms and the bonds between them. The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. QTAIM can be used to characterize weak non-covalent interactions, including Br···Br contacts, and to quantify their strength based on the electron density at the BCP. researchgate.netnih.gov
Together, these computational investigations demonstrate that the conformation of 2,2'-Dibromo-1,1'-biphenyl is not merely a result of steric bulk but is governed by a complex interplay of repulsive and attractive non-covalent forces, which can be further modulated by the solvent environment.
Applications As Precursors in Advanced Materials Science
Building Blocks for Functional Organic Materials.bloomtechz.comsmolecule.comnih.govbldpharm.comnih.govresearchgate.netnanochemazone.com
2,2'-Dibromo-1,1'-biphenyl is a key building block in the creation of functional organic materials. bloomtechz.comcymitquimica.com Its utility stems from its bifunctional nature, where the two bromine atoms can be selectively or simultaneously reacted to form new carbon-carbon or carbon-heteroatom bonds. This allows for the construction of larger, more complex molecules with specific functionalities. The biphenyl (B1667301) core itself provides a rigid and electronically active scaffold upon which these functionalities can be built.
Intermediates for Organic Light-Emitting Diodes (OLEDs) and Organic Electronics.smolecule.comnih.govresearchgate.net
In the field of organic electronics, 2,2'-dibromo-1,1'-biphenyl serves as a crucial intermediate for the synthesis of materials used in Organic Light-Emitting Diodes (OLEDs). cymitquimica.com It is a precursor for various components of OLEDs, including hole-transporting materials (HTMs), electron-transporting materials (ETMs), and emissive layer materials. ossila.comossila.commdpi.com For instance, derivatives of 2,2'-dibromo-1,1'-biphenyl are used to create complex molecules like N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB), a widely used hole-transporting material known for its high hole mobility and thermal stability. ossila.com The biphenyl core provides a robust framework that can be functionalized to tune the energy levels (HOMO/LUMO) and charge transport properties of the final material, which is critical for efficient device performance. ossila.comossila.com
Table 1: Examples of OLED materials derived from biphenyl precursors
| Compound Name | Abbreviation | Application in OLEDs | Key Properties |
|---|---|---|---|
| N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine | NPB or NPD | Hole-transporting material | High hole mobility, good thermal stability (Tg up to 95 °C) ossila.com |
| 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl | DPVBi | Blue host-emitting material, hole-injection material | Wide band gap, enhances hole-injection and device stability ossila.com |
| 2,2',7,7'-Tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene | Spiro-OMeTAD | Hole-transporting material in perovskite solar cells | High efficiency in devices, though expensive mdpi.comacs.org |
| N,N′-Bis(naphthalen-1-yl)-N,N′-bis(phenyl)-2,2′-dimethylbenzidine | α-NPD | Hole-transporting material | Distorted molecular geometry leading to a larger band gap ossila.com |
Components in Photoconductive and Optical Storage Materials.bloomtechz.com
2,2'-Dibromo-1,1'-biphenyl is a valuable component in the development of photoconductive and optical storage materials. bloomtechz.com Its derivatives can be synthesized to possess high refractive indices and low absorption, which are desirable properties for photoconductive materials used in optical fibers and other light-transmitting devices. bloomtechz.com In the realm of optical storage, this compound can be incorporated into materials with specific energy level structures that allow for high-density data storage. bloomtechz.com The thermal and chemical stability of the biphenyl unit contributes to the durability and longevity of these materials. bloomtechz.com
Synthesis of Liquid Crystal Monomers.bloomtechz.com
The synthesis of liquid crystal monomers is another application of 2,2'-dibromo-1,1'-biphenyl. bloomtechz.comasianpubs.org The rigid, rod-like structure of the biphenyl core is a common feature in many liquid crystalline compounds. By functionalizing the 2,2'-dibromo-1,1'-biphenyl with flexible side chains, it is possible to create monomers that can self-assemble into various liquid crystalline phases. acs.orgexpresspolymlett.comresearchgate.net These monomers can then be polymerized to form liquid crystalline polymers with applications in displays, sensors, and other advanced optical technologies. The specific nature of the substituents on the biphenyl core influences the mesomorphic properties, such as the type of liquid crystal phase and the temperature range over which it is stable. researchgate.net
Ligand Synthesis in Homogeneous Catalysis.bldpharm.comnanochemazone.comossila.comossila.comnsf.gov
In the field of homogeneous catalysis, 2,2'-dibromo-1,1'-biphenyl is a key precursor for the synthesis of a variety of ligands. beilstein-journals.org The biphenyl scaffold provides a C2-symmetric framework which is often desirable in chiral ligands for asymmetric catalysis. The bromine atoms serve as handles for the introduction of phosphine (B1218219) groups or other coordinating moieties, leading to the formation of bidentate ligands that can coordinate to a metal center. beilstein-journals.org
Chiral Ligand Development for Asymmetric Catalysis.ossila.com
A significant application of 2,2'-dibromo-1,1'-biphenyl is in the development of chiral ligands for asymmetric catalysis. smolecule.comnih.gov The restricted rotation around the C-C single bond connecting the two phenyl rings in ortho-substituted biphenyls can lead to atropisomerism, a form of axial chirality. researchgate.netrsc.org By resolving the enantiomers of 2,2'-disubstituted biphenyls, chiral ligands can be synthesized. These ligands, when complexed with a transition metal, can create a chiral environment around the metal center, enabling enantioselective transformations. smolecule.comnih.gov For example, chiral phosphine ligands derived from 2,2'-dibromo-1,1'-biphenyl have been successfully employed in asymmetric hydrogenation and other carbon-carbon bond-forming reactions, leading to the synthesis of enantiomerically enriched products. nih.gov The ability to tune the steric and electronic properties of these ligands by modifying the substituents on the biphenyl backbone is a key advantage in optimizing their catalytic performance. nih.gov
Phosphine and Other Heteroatom-Containing Ligands
The reactivity of the C-Br bonds in 2,2'-dibromo-1,1'-biphenyl makes it an excellent starting material for the synthesis of ligands containing phosphorus, nitrogen, and other heteroatoms. These ligands are of paramount importance in coordination chemistry and homogeneous catalysis.
The introduction of phosphorus moieties to the biphenyl scaffold is a common strategy for creating bidentate phosphine ligands. These ligands are prized for their ability to chelate to metal centers, thereby influencing the catalytic activity and selectivity of the resulting complexes. cardiff.ac.ukd-nb.info A general synthetic route involves a metal-halogen exchange reaction, typically using an organolithium reagent like n-butyllithium (nBuLi), to generate a dilithio-biphenyl intermediate. This nucleophilic intermediate is then treated with an electrophilic phosphorus source, such as chlorodiphenylphosphine (B86185) or phosphorus trichloride, to form the desired P-C bonds. researchgate.net
A notable example, demonstrating the utility of this class of precursors, is the synthesis of (±)-2,2'-Bis(di-2-furylphosphino)-1,1'-binaphthalene (TetFuBINAP). scholaris.ca This ligand was prepared by reacting 2,2'-dibromo-1,1'-binaphthalene, a structurally analogous compound to 2,2'-dibromo-1,1'-biphenyl, with chlorodi(2-furyl)phosphine. scholaris.ca The C2-symmetric biaryl backbone is a privileged structure in asymmetric catalysis, and the ability to synthesize such ligands from readily available dibromo precursors is highly valuable. d-nb.info
Beyond phosphines, 2,2'-dibromo-1,1'-biphenyl is a key precursor for nitrogen-containing heterocyclic ligands, particularly carbazoles. A direct and efficient method for synthesizing polysubstituted carbazoles involves the copper(I)-catalyzed cross-coupling of 2,2'-dibromo-1,1'-biphenyl with various primary amines. rsc.orgnih.gov This one-pot reaction proceeds via a tandem N-arylation, forming a carbazole (B46965) ring system in moderate yields. nih.gov The protocol is effective with inexpensive copper catalysts and provides convenient access to a series of carbazole derivatives that are important in materials science and medicinal chemistry. rsc.orgnih.gov The reaction is tolerant of different functional groups on both the amine and the biphenyl components. nih.gov
| Primary Amine (Reactant) | Resulting Carbazole Product | Reported Yield (%) | Reference |
|---|---|---|---|
| Aniline | 9-Phenyl-9H-carbazole | 62 | nih.gov |
| 4-Methoxyaniline | 9-(4-Methoxyphenyl)-9H-carbazole | 58 | nih.gov |
| 4-Methylaniline | 9-(p-Tolyl)-9H-carbazole | 65 | nih.gov |
| Benzylamine | 9-Benzyl-9H-carbazole | 55 | nih.gov |
| Cyclohexylamine | 9-Cyclohexyl-9H-carbazole | 42 | nih.gov |
Precursors for Polyaromatic Hydrocarbons (PAHs) and Extended Conjugated Systems
Polyaromatic hydrocarbons (PAHs) and other extended conjugated systems are at the forefront of research in organic electronics due to their unique optical and electronic properties. rsc.orgwikipedia.org 2,2'-Dibromo-1,1'-biphenyl serves as a fundamental building block for constructing these larger, often planar, molecular architectures through both intramolecular and intermolecular bond-forming strategies.
The biphenyl unit can be transformed into a planar, fused-ring system through intramolecular C-C bond formation. The Scholl reaction is a powerful, albeit sometimes low-yielding, method for achieving this transformation. wikipedia.org It involves the acid-catalyzed dehydrogenative coupling of two arene units. wikipedia.orgresearchgate.net In the context of a biphenyl precursor, this reaction can induce cyclization to form planar PAHs. For example, the intramolecular cyclization of a biphenyl core is a key step in forming larger nanographene structures. rsc.orgnih.gov While classic conditions require harsh reagents like strong Lewis acids (e.g., AlCl₃, FeCl₃) and high temperatures, modern variations have sought to improve yields and selectivity. wikipedia.orgrsc.org
The two bromine atoms on the biphenyl core are ideal handles for extending the π-system through intermolecular cross-coupling reactions. Modern catalytic methods, such as the Suzuki and Sonogashira reactions, allow for the precise attachment of other aryl or alkynyl groups. mpg.denih.gov This modular approach enables the synthesis of a wide variety of π-extended systems. For instance, di-bromo precursors are used in Sonogashira cross-couplings with terminal alkynes to create larger carbazole-based molecules with applications as organic semiconductors. mpg.de Another classic method, the Ullmann reaction, utilizes copper to couple two aryl halide molecules, providing a pathway to larger biaryl structures that can serve as intermediates for even more complex PAHs. wikipedia.orgtestbook.com
| Reaction Type | Description | Resulting Structure Type | Reference |
|---|---|---|---|
| Scholl Reaction | Intramolecular acid-catalyzed dehydrogenative coupling. | Planar PAHs, Nanographenes | wikipedia.orgrsc.orgnih.gov |
| Ullmann Reaction | Intermolecular copper-catalyzed coupling of aryl halides. | Biaryls, Polyaryls | wikipedia.orgtestbook.com |
| Suzuki Coupling | Palladium-catalyzed cross-coupling with boronic acids. | Polyaryls, Extended Conjugated Systems | nih.gov |
| Sonogashira Coupling | Palladium/copper-catalyzed cross-coupling with terminal alkynes. | Aryl-alkynyl Systems, Extended Carbazole Systems | mpg.de |
Material Design Exploiting Axial Chirality for Optical and Electronic Properties
One of the most fascinating aspects of 2,2'-disubstituted biphenyls is their ability to exhibit axial chirality. This stereochemical feature, known as atropisomerism, is a direct result of hindered rotation around the single bond connecting the two phenyl rings, caused by the steric bulk of the ortho substituents. quora.comlibretexts.org In 2,2'-dibromo-1,1'-biphenyl, the bromine atoms are sufficiently large to create a significant energy barrier to rotation, allowing for the isolation of stable, non-superimposable mirror-image conformers (enantiomers). libretexts.org
This inherent chirality is not merely a structural curiosity; it is a powerful tool for designing advanced materials with specific optical and electronic functionalities. thieme-connect.com
Optically pure 2,2'-dibromo-1,1'-biphenyl is a highly valuable chiral building block. researchgate.net Its C-Br bonds can be selectively functionalized through various chemical transformations, enabling the synthesis of a diverse library of functionalized, axially chiral biphenyls. researchgate.net This modular approach allows chemists to install phosphinyl, carboxyl, boronate, and other groups while preserving the core axial chirality, leading to the creation of new chiral ligands and catalysts for asymmetric synthesis. researchgate.netnih.gov
The introduction of axial chirality directly into a π-conjugated framework is a key strategy for creating materials with chiroptical properties, such as strong circular dichroism (CD) and circularly polarized luminescence (CPL). rsc.orgacs.org These properties are essential for applications in chiral sensing, displays, and information storage. The defined three-dimensional arrangement of the chromophores in an axially chiral molecule governs its interaction with polarized light and influences its solid-state packing. rsc.org This structural control is also critical for tuning electronic properties, such as charge-carrier mobility in organic thin-film transistors, as seen in π-extended systems derived from chiral precursors. mpg.de
| Structural Feature | Derived Property | Potential Application | Reference |
|---|---|---|---|
| Stable, non-planar enantiomers | Axial Chirality | Chiral Ligands, Asymmetric Catalysis | researchgate.netnih.gov |
| Chiral π-conjugated system | Circular Dichroism (CD) | Chiral Sensors, Stereochemical Probes | rsc.org |
| Chiral π-conjugated system | Circularly Polarized Luminescence (CPL) | Chiral Displays, Spintronics | rsc.org |
| Controlled solid-state packing | Enhanced Charge-Carrier Mobility | Organic Thin-Film Transistors (OTFTs), Organic Semiconductors | mpg.de |
Environmental Chemical Transformations Mechanistic Studies, Excl. Biological Impact
Abiotic Degradation Pathways (e.g., Photodegradation Mechanisms)
Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For many polybrominated biphenyls (PBBs), photodegradation, or the breakdown by light, is a significant abiotic degradation pathway. While specific, detailed mechanistic studies on the photodegradation of 2,2'-Dibromo-1,1'-biphenyl are not extensively documented, the principles can be inferred from studies on similar compounds like other PBBs and polybrominated diphenyl ethers (PBDEs).
The primary mechanism in the photolysis of brominated aromatic compounds is reductive debromination, which involves the cleavage of a carbon-bromine (C-Br) bond and its replacement with a hydrogen atom. This process typically occurs through the formation of a transient aryl radical after the homolytic cleavage of the C-Br bond upon absorption of UV radiation. The rate and likelihood of this cleavage are influenced by the number and position of the bromine atoms on the biphenyl (B1667301) structure.
Studies on other brominated compounds, such as 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), have shown that photodegradation proceeds via a stepwise loss of bromine atoms, leading to the formation of less-brominated congeners. nih.gov For instance, the photolysis of BDE-47 results in the sequential formation of tribromodiphenyl ethers, dibromodiphenyl ethers, and monobromodiphenyl ether. nih.gov It is plausible that 2,2'-Dibromo-1,1'-biphenyl undergoes a similar pathway, losing one bromine atom to form 2-bromobiphenyl (B48390), followed by the loss of the second bromine atom to yield biphenyl.
The environmental medium significantly affects photodegradation rates and pathways. For example, the presence of photosensitizers like humic acids in natural waters can accelerate photodegradation. Conversely, the specific solvent or matrix can influence the reaction, as seen in studies of nonabrominated diphenyl ethers where degradation pathways were consistent across different solvents, though mass balances varied. acs.org In the context of 2,2'-Dibromo-1,1'-biphenyl, its degradation in natural aquatic environments would likely be influenced by the presence of such natural substances.
Furthermore, photocatalytic degradation using semiconductors like titanium dioxide (TiO₂) has been shown to be effective for other PBBs, such as 4,4'-Dibromobiphenyl. asianpubs.org This process involves the generation of highly reactive hydroxyl radicals (•OH) on the surface of the TiO₂ film under UV light, which then attack the aromatic rings, leading to degradation. asianpubs.org The reaction kinetics often follow a pseudo-first-order model. asianpubs.org
Table 1: Potential Photodegradation Products of 2,2'-Dibromo-1,1'-biphenyl
| Parent Compound | Potential Intermediate Product | Final Product |
| 2,2'-Dibromo-1,1'-biphenyl | 2-Bromobiphenyl | Biphenyl |
Chemical Transformation in Environmental Matrices (Excluding Ecotoxicity)
In environmental matrices such as soil and sediment, the chemical transformation of 2,2'-Dibromo-1,1'-biphenyl is largely governed by its strong tendency to adsorb to organic matter and particulate matter. cdc.gov This sorption affects its bioavailability and the potential for degradation. PBBs are generally persistent in the environment, with slow degradation rates under many conditions. inchem.org
A key transformation pathway in anaerobic environments, such as saturated sediments, is reductive dehalogenation. Studies on the closely related compound 2,6-dibromobiphenyl (B167044) in contaminated estuarine sediment have demonstrated quantitative dehalogenation under anaerobic, sulfate-reducing conditions. nih.gov This process involves the microbial mediation of the removal of bromine atoms, which is discussed from a chemical process perspective here. The dehalogenation of 2,6-dibromobiphenyl was observed across a range of pH values (5.5-7.5). nih.gov It is highly probable that 2,2'-Dibromo-1,1'-biphenyl undergoes a similar reductive debromination in anaerobic sediments, leading to the formation of 2-bromobiphenyl and subsequently biphenyl. The effectiveness of this dehalogenation can be influenced by the presence of other compounds that can act as primers for the microbial activity. For instance, certain brominated biphenyls have been shown to prime the reductive dechlorination of polychlorinated biphenyls (PCBs). researchgate.net
Enzymatic Synthesis and Transformation Pathways in Marine Microorganisms (Focus on Chemical Processes)
While the abiotic degradation of 2,2'-Dibromo-1,1'-biphenyl can be slow, biotic transformations mediated by enzymes present in microorganisms can play a crucial role in its fate. In marine environments, microorganisms have evolved diverse enzymatic systems to metabolize halogenated organic compounds.
Research has shown that cytochrome P450 (CYP) enzymes are capable of metabolizing dibrominated biphenyls, including 2,2'-Dibromo-1,1'-biphenyl (2,2'-DBB). nih.gov In laboratory studies using rat liver microsomes, which are rich in CYP enzymes, 2,2'-DBB was bioactivated into various mono- and dihydroxylated bromobiphenyl metabolites. nih.gov This process involves the oxidation of the aromatic ring, a common Phase I metabolic reaction. openaccessjournals.com One of the identified metabolites of 2,2'-DBB is 4-hydroxy-2,2'-dibromobiphenyl. nih.gov Although this study used mammalian enzymes, similar CYP systems are found in various marine microorganisms and are known to be involved in the degradation of pollutants.
Furthermore, studies on marine bacteria have identified the bmp gene locus, which is responsible for the biosynthesis of polybrominated diphenyl ethers (PBDEs) and related polybrominated biphenyls. nih.gov This pathway involves enzymes such as a flavoenzyme decarboxylative-brominase (Bmp5) and a cytochrome P450 (Bmp7) that catalyzes the coupling of bromophenols. nih.gov While this research focuses on the synthesis of brominated compounds, it highlights the capability of marine microbial enzymes to catalyze reactions involving brominated aromatic rings. It is conceivable that similar enzymes, or other dehalogenating enzymes, could be involved in the transformation or degradation of anthropogenically produced PBBs like 2,2'-Dibromo-1,1'-biphenyl.
The microbial degradation of PBDEs in anaerobic sediments from coastal wetlands has been shown to proceed via reductive debromination, with specific bacterial genera being associated with the degradation of different congeners. bohrium.com Although this study did not specifically investigate 2,2'-Dibromo-1,1'-biphenyl, it supports the concept that microbial communities in marine and coastal environments possess the enzymatic machinery for dehalogenating brominated aromatic compounds.
Table 2: Identified Enzymatic Transformation Product of 2,2'-Dibromo-1,1'-biphenyl
| Parent Compound | Enzyme System (Example) | Identified Transformation Product |
| 2,2'-Dibromo-1,1'-biphenyl | Cytochrome P450 (CYP) | 4-hydroxy-2,2'-dibromobiphenyl |
Future Research Directions
Development of Highly Efficient and Sustainable Synthetic Routes
While several methods exist for the synthesis of 2,2'-Dibromo-1,1'-biphenyl, future research will prioritize the development of routes that are not only high-yielding but also economically and environmentally sustainable.
Current synthetic strategies often rely on classical methods such as the Ullmann coupling of 2-bromohalobenzenes or the lithiation of o-dibromobenzene followed by coupling. bloomtechz.comvulcanchem.com For instance, a common laboratory-scale synthesis involves the reaction of o-dibromobenzene with n-butyllithium at low temperatures, which is simple and efficient but requires cryogenic conditions and pyrophoric reagents. bloomtechz.comchemicalbook.com Another approach is the palladium and copper-catalyzed self-coupling of o-bromophenylboronic acid. bloomtechz.com Future efforts will likely focus on overcoming the limitations of these methods, such as harsh reaction conditions, the use of expensive transition metals, and the generation of stoichiometric waste.
Key areas for future investigation include:
Catalyst Improvement: Designing next-generation palladium or copper catalysts with higher turnover numbers and stability to reduce catalyst loading and cost. Research into catalysts based on more abundant and less toxic metals like iron or nickel is a promising avenue.
Green Chemistry Approaches: The exploration of greener synthesis methods is a significant priority. innospk.com This includes the use of environmentally benign solvents, or even solvent-free conditions, such as mechanochemical synthesis in ball mills, which has shown success in the dehalogenation of related polyhalogenated biphenyls. researchgate.net
Flow Chemistry: Implementing continuous flow systems for the synthesis of 2,2'-Dibromo-1,1'-biphenyl could offer enhanced control over reaction parameters, improved safety for hazardous reactions, and easier scalability compared to traditional batch processes.
Comparison of Synthetic Routes for 2,2'-Dibromo-1,1'-biphenyl
| Method | Precursor(s) | Key Reagents/Catalysts | General Yield | Future Research Focus |
|---|---|---|---|---|
| Lithiation/Coupling | o-Dibromobenzene | n-Butyllithium | Good (e.g., 84%) chemicalbook.com | Avoiding cryogenic temperatures and pyrophoric reagents. |
| Ullmann Coupling | 2-Bromohalobenzene | Copper | Variable | Improving yields, exploring solvent-free conditions. rsc.org |
| Suzuki-Miyaura Self-Coupling | o-Bromophenylboronic acid | Palladium and Copper | High bloomtechz.com | Minimizing by-products, reducing catalyst loading. |
| Pd-Catalyzed Cross-Coupling | 2-Bromoiodobenzene | Pd(PPh3)4, Indium | Moderate to Good chemicalbook.com | Optimizing catalyst systems for higher efficiency. |
Exploration of Novel Reactivity Patterns for Advanced Functionalization
The two bromine atoms of 2,2'-Dibromo-1,1'-biphenyl are versatile handles for a wide array of chemical transformations, primarily through cross-coupling reactions. It serves as a key intermediate in the synthesis of larger, conjugated systems like carbazoles, phenanthrenes, and fluorenes. thieme-connect.comthieme-connect.comcolab.wsorganic-chemistry.org
Future research will focus on discovering and exploiting new reactivity patterns to build increasingly complex and functional molecules.
Sequential and Site-Selective Functionalization: Developing protocols for the selective, stepwise functionalization of the two C-Br bonds would enable the synthesis of unsymmetrical biphenyl (B1667301) derivatives. This could be achieved by leveraging subtle differences in reactivity or through advanced catalytic systems that can distinguish between the two bromine atoms after the first coupling reaction.
C-H Activation/Functionalization: A major frontier in organic synthesis is the direct functionalization of C-H bonds. sigmaaldrich.com Future work could explore the directed or non-directed C-H activation of the 2,2'-Dibromo-1,1'-biphenyl core to install new functional groups, bypassing the need for pre-functionalized starting materials and offering more atom-economical routes to novel derivatives. nih.gov
Domino and Tandem Reactions: Designing elegant one-pot reactions where 2,2'-Dibromo-1,1'-biphenyl undergoes a cascade of transformations is a key goal. For example, a palladium-catalyzed annulation with alkynes has been used to synthesize functionalized phenanthrenes. thieme-connect.comresearchgate.net Future research will aim to expand the scope of these tandem processes to access a wider variety of polycyclic aromatic hydrocarbons (PAHs) and heterocycles.
Key Functionalization Reactions of 2,2'-Dibromo-1,1'-biphenyl
| Reaction Type | Coupling Partner | Catalyst System | Product Class | Reference |
|---|---|---|---|---|
| Double N-Arylation | Primary Amines | Cu(I) / Diamine ligand | Carbazoles | thieme-connect.comorganic-chemistry.orgrsc.org |
| Annulation | Alkynes | Palladium | Phenanthrenes | thieme-connect.comresearchgate.net |
| Cross-Coupling | 1,1-Diboronates | Pd(0) / P(tBu3)2 | 9H-Fluorenes | colab.wsorganic-chemistry.org |
| Bromine-Lithium Exchange | n-Butyllithium | None (Stoichiometric) | Dilithiated Biphenyl | vulcanchem.com |
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational chemistry and experimental work offers a powerful paradigm for accelerating discovery. For conformationally flexible molecules like biphenyls, computational studies are invaluable for understanding their behavior.
Future research will increasingly rely on this integrated approach.
Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be used to model transition states of catalytic cycles, helping to rationalize observed reactivity and predict the outcomes of new reactions. This is particularly relevant for developing site-selective functionalization methods. nih.gov
Understanding Conformational Dynamics: The barrier to racemization in atropisomeric biphenyls is a key property that can be predicted computationally. mdpi.comclockss.org DFT studies can elucidate how different substituents on the 2,2'-Dibromo-1,1'-biphenyl core influence its conformational preferences and the energy barriers for rotation around the central C-C bond, which is crucial for designing chiral ligands and materials. mdpi.comnih.gov
In Silico Screening of Properties: Before embarking on lengthy syntheses, computational tools can predict the electronic and photophysical properties (e.g., HOMO-LUMO gap, absorption spectra) of potential derivatives. researchgate.netscispace.com This allows for the rational design of new molecules based on 2,2'-Dibromo-1,1'-biphenyl for specific applications, such as in organic electronics.
A study on related dideuterated 2,2'-dibromo-4,4'-dicarboxybiphenyl demonstrated that computational calculations could predict the activation enthalpy of racemization with reasonable accuracy, highlighting the predictive power of these methods. mdpi.com
Expansion into Emerging Areas of Functional Materials and Supramolecular Chemistry
2,2'-Dibromo-1,1'-biphenyl is already recognized as a valuable synthon for materials science, particularly in the synthesis of organic light-emitting diode (OLED) intermediates and other conjugated macromolecules. bloomtechz.cominnospk.com The future will see its application expand into more advanced and niche areas.
Advanced Organic Electronics: Beyond OLEDs, derivatives could be designed as semiconductors for organic field-effect transistors (OFETs), components of photochromic materials, or as building blocks for materials with unique non-linear optical (NLO) properties. bloomtechz.comscispace.com Its rigid biphenyl core provides a stable scaffold for constructing extended π-conjugated systems.
Porous Organic Polymers and Frameworks: The difunctional nature of 2,2'-Dibromo-1,1'-biphenyl makes it an ideal candidate as a linker for creating porous organic polymers (POPs) or covalent organic frameworks (COFs). These materials have potential applications in gas storage, separation, and catalysis.
Supramolecular Chemistry and Molecular Recognition: The defined geometry of the biphenyl unit can be exploited to construct complex host-guest systems, molecular sensors, and self-assembled nanostructures. The bromine atoms can be converted into hydrogen-bonding motifs, metal-coordinating sites, or other recognition elements to drive the formation of intricate supramolecular architectures. The synthesis of macrocycles from 3,3'-dibromobiphenyl has been shown to be more successful than from the 2,2'-isomer, which tended to form acyclic products, presenting a challenge and an area for future research in macrocycle synthesis. researchgate.net
The continued exploration of this versatile compound, driven by innovations in synthesis, reactivity, and computational design, will ensure that 2,2'-Dibromo-1,1'-biphenyl remains a cornerstone of modern organic chemistry and materials science.
Q & A
Q. What are the established synthetic routes for 2,2'-dibromo-1,1'-biphenyl, and how do reaction conditions influence yield and purity?
A common method involves coupling reactions of brominated precursors. For example, lithiation of 2-bromobiphenyl derivatives followed by bromination can yield 2,2'-dibromo-1,1'-biphenyl. Reaction conditions such as temperature (−78°C for lithiation) and stoichiometry (e.g., 2.2 equivalents of Br₂) are critical to minimize side products like tri-brominated analogs. Purification via column chromatography (hexane/ethyl acetate) or recrystallization (ethanol) is recommended to achieve >95% purity .
Q. How can researchers confirm the structural identity and purity of 2,2'-dibromo-1,1'-biphenyl experimentally?
Key techniques include:
- NMR spectroscopy : H and C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–7.6 ppm and absence of non-equivalent protons due to symmetry).
- Mass spectrometry : Molecular ion peak at m/z 312.01 (M⁺) with characteristic Br isotope patterns.
- X-ray crystallography : Confirms dihedral angles between phenyl rings (typically ~30–45° for biphenyl derivatives) and Br positions .
- HPLC : Retention time comparison with standards to assess purity .
Advanced Research Questions
Q. How do steric and electronic effects of bromine substituents influence the reactivity of 2,2'-dibromo-1,1'-biphenyl in cross-coupling reactions?
The electron-withdrawing nature of Br atoms deactivates the aromatic rings, reducing electrophilic substitution rates. However, steric hindrance at the 2,2' positions limits accessibility for bulky reagents. For Suzuki-Miyaura couplings, Pd catalysts with large ligands (e.g., XPhos) improve yields by mitigating steric effects. Kinetic studies show that debromination competes with coupling, requiring careful control of reaction time and temperature (60–80°C optimal) .
Q. What strategies resolve contradictions in reported environmental persistence data for 2,2'-dibromo-1,1'-biphenyl?
Discrepancies arise from varying experimental models (e.g., soil vs. aquatic systems). For example:
- Lab studies : Hydrolysis half-life >100 days in neutral water (pH 7, 25°C) due to Br’s electron-withdrawing effects stabilizing the biphenyl core.
- Field studies : Faster degradation (half-life ~30 days) attributed to microbial action (e.g., Sphingomonas spp.).
To reconcile data, use standardized OECD 301B biodegradation tests and GC-MS quantification of metabolites like 2-bromophenol .
Q. How can computational methods predict the optoelectronic properties of 2,2'-dibromo-1,1'-biphenyl derivatives?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:
- HOMO-LUMO gap : ~4.2 eV, indicating potential as an electron-transport material.
- Charge distribution : Bromine atoms localize electron density, enhancing dipole moments (calculated ~2.1 D).
Validate predictions via UV-Vis spectroscopy (λmax ~280 nm) and cyclic voltammetry (reduction peaks at −1.8 V vs. Ag/AgCl) .
Methodological Guidance
Q. What analytical workflows are recommended for detecting trace 2,2'-dibromo-1,1'-biphenyl in environmental samples?
- Extraction : Solid-phase extraction (C18 cartridges) with dichloromethane.
- Quantification : GC-ECD (detection limit 0.1 ppb) or LC-MS/MS (MRM transition m/z 312→155).
- Quality control : Spike recovery tests (85–110%) and internal standards (e.g., C-biphenyl) to correct matrix effects .
Q. How should researchers design experiments to study the thermal stability of 2,2'-dibromo-1,1'-biphenyl?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
